molecular formula C21H24N2O5 B12143931 1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B12143931
M. Wt: 384.4 g/mol
InChI Key: IEGJDVJHLZBUKB-UHFFFAOYSA-N
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Description

1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The initial step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

    Introduction of the Furan-2-carbonyl Group: The furan-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

    Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be attached through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the dimethylaminoethyl moiety.

    Addition of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(dimethylamino)ethyl]-5-(3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a methoxy group instead of an ethoxy group.

    1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-4-(thiophene-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

1-[2-(dimethylamino)ethyl]-5-(3-ethoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H24N2O5

Molecular Weight

384.4 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-(3-ethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C21H24N2O5/c1-4-27-15-8-5-7-14(13-15)18-17(19(24)16-9-6-12-28-16)20(25)21(26)23(18)11-10-22(2)3/h5-9,12-13,18,25H,4,10-11H2,1-3H3

InChI Key

IEGJDVJHLZBUKB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN(C)C)O)C(=O)C3=CC=CO3

Origin of Product

United States

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